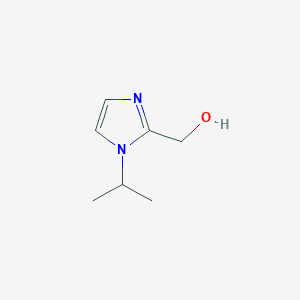![molecular formula C17H12N2O3S B186803 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- CAS No. 121161-67-9](/img/structure/B186803.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in cells. Additionally, it has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemische Und Physiologische Effekte
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, this compound has been shown to have potential applications in the treatment of a variety of other diseases, including Alzheimer's disease, diabetes, and glaucoma. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- in lab experiments include its high yield synthesis method, its potential applications in a variety of fields, and its ability to inhibit key enzymes and signaling pathways in cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-. One area of focus may be on the development of new compounds based on this chemical structure, which could have even greater potential applications in medicine, biology, and chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, research may also focus on the development of new synthesis methods for this compound, which could lead to greater efficiency and yield in its production.
Synthesemethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- can be achieved through a variety of methods. One common method involves the reaction of 2-mercaptoethanol with 2-bromoethylbenzoxazole, which produces the desired compound in high yield.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- has been the subject of much scientific research due to its potential applications in a variety of fields. In medicine, this compound has been found to have potential anti-cancer properties, as well as the ability to inhibit angiogenesis. In biology, it has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a key role in a variety of physiological processes. In chemistry, it has been used as a starting material for the synthesis of a variety of other compounds.
Eigenschaften
CAS-Nummer |
121161-67-9 |
|---|---|
Produktname |
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- |
Molekularformel |
C17H12N2O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O3S/c20-15-11-5-1-2-6-12(11)16(21)19(15)9-10-23-17-18-13-7-3-4-8-14(13)22-17/h1-8H,9-10H2 |
InChI-Schlüssel |
FGBGDFWRMPDSIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





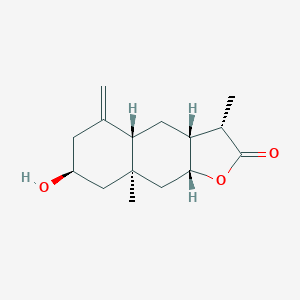

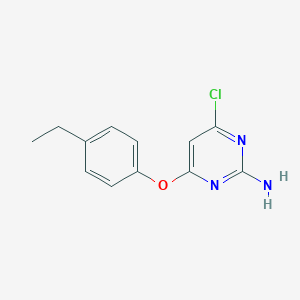
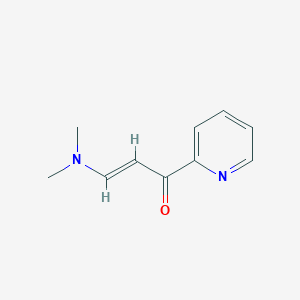
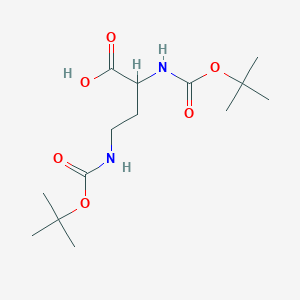

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
